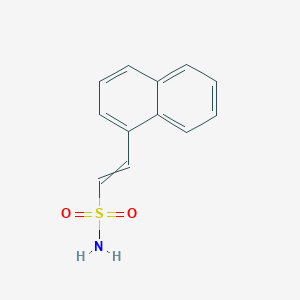

2-(Naphthalen-1-yl)ethene-1-sulfonamide

Description

Contextualization of Vinyl Sulfonamides in Contemporary Chemical Research

Vinyl sulfonamides are a class of organic compounds that have garnered significant attention for their utility as electrophilic "warheads" in the design of covalent protein inhibitors. chemrxiv.orgnih.gov These moieties can form stable covalent bonds with nucleophilic residues on target proteins, such as cysteine or lysine (B10760008), leading to irreversible inhibition. nih.gov This reactivity makes them valuable tools in chemical biology and drug discovery. chemrxiv.org

Research in this area has focused on developing efficient synthetic routes to access these compounds. Methods such as the Horner reaction and electrochemical three-component synthesis have been established to produce vinyl sulfonamides with high stereoselectivity, typically affording the trans isomer. organic-chemistry.orgchemrxiv.org Recent studies have also explored cyanide-mediated synthesis from vinyl sulfones, offering an operationally simple and high-yielding alternative. organic-chemistry.org The electrophilicity, and therefore reactivity, of vinyl sulfonamides can be modulated by altering the substituents on the sulfonamide nitrogen, providing a mechanism to fine-tune their activity for specific biological targets. nih.gov

Table 1: Synthetic Methodologies for Vinyl Sulfonamides

| Synthesis Method | Key Reactants | Key Features |

|---|---|---|

| Horner Reaction | Aldehydes, Diphenylphosphorylmethanesulfonamide | Consistently produces the trans isomer; versatile for a range of aldehydes. organic-chemistry.org |

| Electrochemical Synthesis | Cinnamic acids, SO₂, Amines | Metal-free protocol; high regio- and stereoselectivity. chemrxiv.org |

Significance of Naphthalene (B1677914) Moieties in Advanced Compound Design and Functionalization

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. researchgate.netnih.gov Its rigid, planar structure and lipophilic nature allow it to participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets. researchgate.net Consequently, naphthalene-based derivatives have been shown to exhibit a vast spectrum of biological activities. ekb.egijpsjournal.com

The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its importance in therapeutic design. nih.govekb.eg Its versatility allows for structural modifications that can modulate a compound's pharmacological profile. researchgate.net For instance, sulfonamide derivatives bearing a naphthalene moiety have been investigated as potent inhibitors of various enzymes and protein-protein interactions. nih.govnih.gov The substitution pattern on the naphthalene ring can significantly influence the compound's activity; for example, naphthalen-1-yl and naphthalen-2-yl derivatives can exhibit distinct biological effects. nih.gov

Table 2: Biological Activities of Naphthalene-Based Compounds

| Biological Activity | Examples of Naphthalene Derivatives |

|---|---|

| Anticancer | Podophyllotoxins (Etoposide, Teniposide) nih.gov |

| Antimicrobial | Nafcillin, Terbinafine, Tolnaftate nih.govijpsjournal.com |

| Anti-inflammatory | Naproxen, Nabumetone nih.govekb.eg |

| Antihypertensive | Propranolol nih.govekb.eg |

| Antiviral | Naphthalene-based derivatives have shown potential. nih.gov |

Overview of Current Research Trajectories for Sulfonamide-Ethene Systems

Current research on sulfonamide-ethene systems, or vinyl sulfonamides, is largely driven by their potential application in covalent drug design. chemrxiv.org Investigators are exploring these compounds as alternatives to more traditional electrophilic warheads like acrylamides. nih.gov Vinyl sulfonamides are generally more electrophilic, which may offer advantages for targeting less reactive nucleophilic residues in proteins. nih.gov

The development of novel and efficient synthetic methodologies remains a key focus. The goal is to create diverse libraries of vinyl sulfonamides with varied substituents to explore structure-activity relationships (SAR) systematically. organic-chemistry.orgchemrxiv.org Furthermore, research is extending to the S(VI) aza-isosteres of vinyl sulfonamides, such as vinyl sulfoximines and vinyl sulfonimidamides, which are less studied but offer new vectors for structural complexity and modulation of reactivity. chemrxiv.org The overarching trajectory is to expand the chemical space of electrophilic probes and covalent inhibitors, enabling the targeting of a wider range of proteins for therapeutic intervention. chemrxiv.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

134640-92-9 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-naphthalen-1-ylethenesulfonamide |

InChI |

InChI=1S/C12H11NO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H2,13,14,15) |

InChI Key |

HUWOVSGCPOMFRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CS(=O)(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Naphthalen 1 Yl Ethene 1 Sulfonamide

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns upon ionization. For 2-(naphthalen-1-yl)ethene-1-sulfonamide (Molecular Formula: C₁₂H₁₁NO₂S, Molecular Weight: 233.29 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

Under electrospray ionization (ESI) or electron impact (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The study of fragmentation patterns of sulfonamides often reveals complex rearrangements. A primary fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of SO₂.

Based on established fragmentation mechanisms for similar sulfonamide-containing compounds, a plausible fragmentation pathway for this compound can be proposed. Initial ionization would produce the molecular ion [M+H]⁺ or [M]⁺•. Subsequent fragmentation could involve:

Loss of SO₂: A common fragmentation for sulfonamides, leading to a significant peak at [M-64]⁺.

Cleavage of the C-S bond: Fission of the bond between the ethene group and the sulfur atom.

Cleavage of the S-N bond: This would lead to the formation of a resonance-stabilized naphthalen-1-ylethene cation and a sulfonamide radical or anion.

Fragmentation of the naphthalene (B1677914) ring: At higher energies, the stable aromatic system can undergo fragmentation.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Proposed Fragment Identity |

| 233 | [C₁₂H₁₁NO₂S]⁺ | Molecular Ion |

| 169 | [C₁₂H₁₁N]⁺ | Loss of SO₂ |

| 154 | [C₁₂H₁₀]⁺ | Naphthalen-1-ylethene cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by transitions within its extensive conjugated system.

The primary chromophore in the molecule is the conjugated system comprising the naphthalene ring and the ethene linker. Naphthalene itself exhibits strong ultraviolet absorption from π-π* transitions. These transitions, often designated as ¹Lₐ and ¹Lₑ bands, are characteristic of polycyclic aromatic hydrocarbons.

The presence of the ethene group in conjugation with the naphthalene ring extends the π-system. This extension of conjugation typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The most intense absorption bands in the UV-Vis spectrum of this compound are therefore assigned to these π-π* transitions of the naphthalene-ethene system.

The sulfonamide group (-SO₂NH₂) contains non-bonding electrons (n electrons) on the oxygen and nitrogen atoms. These electrons can be excited to an antibonding π* orbital of the conjugated aromatic system. Such n-π* transitions are generally much weaker in intensity (lower molar absorptivity) than π-π* transitions. They are often observed as a shoulder on the side of a stronger π-π* absorption band or may be obscured by them entirely. In acidic or basic solutions, the ionization state of the sulfonamide can shift the position of these absorption bands.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Relative Intensity |

| π-π | Naphthalene-Ethene | ~220-250 | High |

| π-π | Naphthalene-Ethene | ~280-320 | Medium to High |

| n-π* | Sulfonamide | >300 | Low |

X-ray Crystallography for Absolute Structure Determination and Molecular Conformation

The crystal packing of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that strong N-H···O=S hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks.

Aromatic Stacking: The planar naphthalene rings are expected to engage in π-π stacking interactions. These interactions, where the aromatic rings pack face-to-face or in an offset manner, are a significant force in the crystal engineering of aromatic compounds.

The molecular geometry of this compound is influenced by both electronic and steric factors. The conjugated system (naphthalene-ethene) would favor a planar conformation to maximize π-orbital overlap. However, steric hindrance between the bulky naphthalene group at position 1 and the sulfonamide group attached to the ethene linker could lead to torsion or twisting from perfect planarity.

Analysis of a crystal structure would reveal the precise bond lengths and angles. The C=C bond of the ethene linker will have a length characteristic of a double bond (approx. 1.34 Å), while the C-C bonds within the naphthalene ring will show lengths intermediate between single and double bonds (approx. 1.36–1.42 Å), indicative of their aromatic character. The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The rotation around the C-S and S-N bonds will determine the orientation of the sulfonamide group relative to the rest of the molecule.

Interactive Table: Typical Bond Lengths Expected in this compound

| Bond | Bond Type | Expected Length (Å) |

| C-C (Naphthalene) | Aromatic | 1.36 - 1.42 |

| C=C (Ethene) | Double | ~1.34 |

| C-C (Naphthyl-Ethene) | Single | ~1.47 |

| C-S | Single | ~1.77 |

| S=O | Double | ~1.43 |

| S-N | Single | ~1.63 |

Reactivity and Mechanistic Investigations of the Ethene Sulfonamide Moiety

Nucleophilic Addition Reactions to the Vinyl Sulfonamide System

The carbon-carbon double bond in vinyl sulfonamides is electron-deficient due to the strong inductive and resonance effects of the sulfonyl group. This polarization renders the β-carbon electrophilic and highly susceptible to attack by nucleophiles.

The activated ethene linkage in vinyl sulfonamides makes them excellent Michael acceptors. nih.gov This class of reaction, a conjugate addition, involves the addition of a nucleophile to the β-carbon of the vinyl system. A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. researchgate.net

The general mechanism for the thiol-Michael addition to a vinyl sulfonamide proceeds in three steps:

Deprotonation of the thiol by a base to form a thiolate anion. researchgate.net

Nucleophilic attack of the thiolate on the electron-poor β-carbon of the vinyl sulfonamide, forming a stabilized carbanion intermediate. researchgate.net

Protonation of the carbanion to yield the final thioether product. researchgate.net

Vinyl sulfonamides exhibit enhanced reactivity in Michael additions compared to analogous vinyl acrylamides. nih.gov This is attributed to the high polarizability of the sulfur atom and the ability of its antibonding orbitals to stabilize the transient α-carbanion formed during the reaction mechanism. nih.gov

Nucleophilic additions to vinyl sulfonamides like 2-(Naphthalen-1-yl)ethene-1-sulfonamide are highly regioselective, with the nucleophile exclusively attacking the β-carbon. This is a direct consequence of the electronic activation provided by the sulfonyl group.

Stereoselectivity in these reactions can be influenced by several factors, including the structure of the reactants, the reaction conditions, and the use of chiral catalysts. For instance, asymmetric Michael additions can be achieved using chiral organocatalysts, leading to the formation of enantiomerically enriched products. acs.org The Horner-Wadsworth-Emmons reaction, a common method for synthesizing vinyl sulfonamides, typically yields the thermodynamically more stable trans (E) isomer due to steric considerations in the transition state. organic-chemistry.org

Table 1: Comparison of Michael Acceptor Reactivity

| Michael Acceptor | Relative Reaction Kinetics | Key Features |

| Vinyl Sulfonamide | Fast | High reactivity due to sulfur's polarizability and stabilizing σ-effects. nih.gov |

| Acrylate | Fast | Good reactivity, but the resulting ester can be prone to hydrolysis. nih.gov |

| Acrylamide (B121943) | Slow | Less reactive compared to sulfonamides and acrylates. nih.gov |

| Maleimide | Fast | High reactivity, but susceptible to hydrolysis and ring-opening. nih.gov |

Cycloaddition Reactions Involving the Ethene Linkage

The double bond of the ethene-sulfonamide moiety can also participate in cycloaddition reactions, providing pathways to cyclic and polycyclic structures.

Photochemical [2+2] cycloadditions involve the reaction of two alkene units under ultraviolet irradiation to form a cyclobutane (B1203170) ring. In the context of this compound, the naphthalene (B1677914) group itself can act as a photosensitizer or a direct participant in the cycloaddition. nih.gov Naphthalene derivatives are known to undergo dearomative [2+2] cycloadditions with alkenes when irradiated. nih.gov

Furthermore, naphthalene acrylic acids have been shown to undergo selective homo- and heterodimerization via [2+2] cycloadditions to yield cyclobutane products. rsc.orgnih.gov These reactions can be performed in solution or the solid state, and their stereoselectivity can be controlled using covalent templates. rsc.orgnih.gov The naphthalene ring plays a crucial role in absorbing light energy and facilitating the cycloaddition process.

While vinyl sulfonamides are the dipolarophiles in these reactions, they can be synthesized from alkynyl precursors. A notable example is the 1,3-dipolar cycloaddition of nitrones to an electron-deficient vinyl sulfonate. This reaction produces isoxazolidine (B1194047) rings with high stereo- and regioselectivity. researchgate.netnih.gov The resulting cycloadducts can then be converted into functionalized sulfonamides. researchgate.netnih.gov This approach highlights the utility of cycloaddition chemistry in building complex sulfonamide-containing scaffolds.

Electrophilic Reactivity of Vinyl Sulfonamides as Synthetic Handles

Vinyl sulfonamides are recognized as valuable electrophilic building blocks, or "synthetic handles," in organic synthesis. nih.govrsc.org Their predictable reactivity allows for the introduction of the sulfonamide moiety and further functionalization of molecules. They are considered effective alternatives to acrylamide "warheads" in the design of covalent inhibitors for biological targets. researchgate.netrsc.org

The electrophilicity of the vinyl sulfonamide can be tuned by modifying the substituents on the nitrogen atom or the alkene itself, allowing for a range of reactivities. nih.govrsc.org This controlled reactivity is advantageous for applications such as chemical probes and antibody-drug conjugates. nih.govrsc.org For instance, vinyl sulfonamides readily react with biological nucleophiles like the thiol group in cysteine and the amino group in lysine (B10760008), making them useful for targeted protein modification. nih.govrsc.org This reactivity has been harnessed in diversity-oriented synthesis strategies to create skeletally diverse libraries of sultams (cyclic sulfonamides) through various intramolecular cyclization pathways.

Table 2: Summary of Reactions of the Ethene-Sulfonamide Moiety

| Reaction Type | Reactant(s) | Product Type | Key Features |

| Michael Addition | Nucleophile (e.g., Thiol, Amine) | Adduct (e.g., Thioether) | Highly regioselective for the β-carbon. researchgate.net |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutane | Can be sensitized or directed by the naphthalene ring. nih.govrsc.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Heterocycle (e.g., Isoxazolidine) | Builds complex heterocyclic systems. researchgate.netnih.gov |

| Covalent Modification | Biological Nucleophile (e.g., Cysteine) | Covalent Adduct | Used as an electrophilic warhead for protein targeting. nih.govrsc.org |

Role as Electrophilic Warheads in Reaction Mechanisms

The ethene-sulfonamide moiety is recognized for its potential to act as an electrophilic "warhead" in covalent inhibitors. This reactivity stems from the electron-withdrawing nature of the sulfonamide group, which polarizes the carbon-carbon double bond of the ethene group, rendering the β-carbon susceptible to nucleophilic attack. This is analogous to the well-established reactivity of α,β-unsaturated carbonyl compounds in Michael additions.

In the context of biological systems, nucleophilic residues of proteins, such as the thiol group of cysteine or the amino group of lysine, can react with the activated ethene group. This covalent modification is often irreversible and can lead to the modulation of protein function. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation to yield the final conjugate.

The reactivity of such electrophilic warheads can be tuned by modifications to the molecular structure. For instance, the nature of the substituents on the sulfonamide nitrogen and the aromatic ring can influence the electrophilicity of the ethene group.

| Electrophilic Warhead | General Structure | Typical Nucleophilic Partners | Reactivity Modulation |

|---|---|---|---|

| Ethene-sulfonamide | R-CH=CH-SO2NR'R'' | Cysteine, Lysine | Substituents on the sulfonamide and aromatic ring |

| Acrylamide | R-CH=CH-C(O)NR'R'' | Cysteine | Substituents on the amide and α-carbon |

| Vinyl sulfone | R-CH=CH-SO2R' | Cysteine, Lysine, Histidine | Substituents on the sulfone group |

Selective Chemical Conjugation Strategies

Achieving selective chemical conjugation is paramount to minimize off-target effects and enhance the therapeutic efficacy of covalent inhibitors. For electrophilic warheads like the one present in "this compound," selectivity is often governed by the intrinsic reactivity of the warhead and the local microenvironment of the target nucleophile.

One strategy to enhance selectivity is through ligand-directed targeting. This approach involves incorporating the electrophilic ethene-sulfonamide moiety into a scaffold that has a high affinity for a specific protein. The non-covalent binding of the scaffold to the target protein increases the effective concentration of the electrophile in proximity to the desired nucleophilic residue, thereby promoting a selective covalent reaction.

The unique reactivity of the sulfonamide group can also be exploited for selective conjugation. While not directly involving the ethene moiety, related N-acyl-N-alkyl sulfonamides have been shown to be effective in the rapid and selective modification of lysine residues proximal to a ligand-binding site. nih.gov This suggests that the broader sulfonamide functionality can be engineered for highly specific protein modifications.

Reaction Mechanisms Governed by Hydrogen Bonding and Non-Covalent Interactions

Beyond its inherent electrophilicity, the reaction mechanisms of the ethene-sulfonamide moiety are significantly influenced by subtle, non-covalent interactions. Hydrogen bonding and other non-covalent forces can play a crucial role in orienting the molecule for reaction and stabilizing transition states.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions can be critical in the active site of an enzyme, where the precise positioning of the inhibitor relative to the target nucleophile is essential for an efficient reaction. Intramolecular hydrogen bonding can also influence the conformation of the molecule, which in turn can affect its reactivity.

In ortho-(4-tolylsulfonamido)benzamides, for example, intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen has been observed. nih.gov This type of interaction can pre-organize the molecule into a specific conformation that may be more or less favorable for reaction. Furthermore, the sulfonamide group's ability to engage in intermolecular hydrogen bonds with protein residues can contribute significantly to the binding affinity and selectivity of the inhibitor. nih.gov

| Interaction Type | Participating Moiety | Potential Role in Reaction Mechanisms |

|---|---|---|

| Hydrogen Bonding (Donor) | Sulfonamide N-H | Orientation of the molecule in an active site, stabilization of transition states |

| Hydrogen Bonding (Acceptor) | Sulfonamide S=O | Binding to protein residues, influencing molecular conformation |

| π-π Stacking | Naphthalene ring | Enhancing binding affinity, orienting the reactive moiety |

| Hydrophobic Interactions | Naphthalene ring and ethene group | Contribution to overall binding energy |

Computational and Theoretical Chemistry Studies of 2 Naphthalen 1 Yl Ethene 1 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For 2-(naphthalen-1-yl)ethene-1-sulfonamide, these methods can provide significant insights.

The geometry of this compound is defined by the spatial arrangement of its naphthalene (B1677914), ethene, and sulfonamide moieties. Conformational analysis is crucial for identifying the most stable three-dimensional structures. Studies on analogous 1-naphthalenesulfonamides have revealed the existence of multiple stable conformers, primarily differing in the orientation of the sulfonamide group relative to the naphthalene ring. nih.gov

Based on gas-phase electron diffraction and quantum chemical calculations (DFT/B3LYP and MP2) of 1-naphthalenesulfonamide, it is predicted that this compound would also exhibit several low-energy conformers. nih.gov The primary rotational barriers would be around the C(naphthalene)-C(ethene), C(ethene)-S, and S-N bonds. For 1-naphthalenesulfonamide, four stable conformers were identified, with the lowest energy conformer exhibiting a C1 symmetry where the C-S-N plane is not perpendicular to the naphthalene skeleton. nih.gov A similar conformational landscape is anticipated for the title compound.

Table 1: Predicted Stable Conformers of this compound based on Analogous Compounds

| Conformer | Dihedral Angle (Cnaphthyl-Cethene-S-N) | Relative Energy (kcal/mol) |

| I | ~70° | 0.0 |

| II | ~110° | > 0.5 |

| III | ~250° | > 1.0 |

| IV | ~290° | > 1.5 |

Note: The data in this table is hypothetical and extrapolated from computational studies on 1-naphthalenesulfonamide. The actual values for this compound may differ.

The electronic properties of this compound are dictated by the interplay of the electron-rich naphthalene ring, the π-system of the ethene bridge, and the electron-withdrawing sulfonamide group. Frontier molecular orbital (HOMO-LUMO) analysis is a key tool for understanding the reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

In a molecule like this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the ethene bridge, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the sulfonamide group and the ethene bridge, reflecting the electron-withdrawing nature of the SO2NH2 group.

Computational studies on naphthalene have shown that its HOMO-LUMO gap is around 4.75 eV as determined by DFT calculations. samipubco.com The introduction of the ethenesulfonamide (B1200577) substituent is expected to modulate this gap. The extended conjugation provided by the ethene bridge will likely lead to a smaller HOMO-LUMO gap compared to naphthalenesulfonamide, suggesting a higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1-Naphthalenesulfonamide | -6.5 to -7.0 | -1.0 to -1.5 | 5.0 to 6.0 |

| This compound (Predicted) | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 4.5 |

Note: The data for naphthalene is from published DFT calculations. samipubco.com The data for 1-naphthalenesulfonamide and the predicted values for the title compound are estimations based on the electronic effects of the substituents.

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a compound.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include:

N-H stretching: around 3300-3400 cm-1

C-H stretching (aromatic and vinylic): around 3000-3100 cm-1

C=C stretching (aromatic and vinylic): around 1500-1650 cm-1

Asymmetric and symmetric SO2 stretching: around 1350 and 1150 cm-1, respectively.

S-N stretching: around 900-950 cm-1

Computational studies on related naphthalene derivatives have shown good agreement between calculated and experimental vibrational frequencies. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the extended conjugated system of the naphthalene and ethene moieties. The presence of the sulfonamide group may lead to n-π* transitions as well. The extended conjugation is expected to result in absorption maxima at longer wavelengths (a red shift) compared to naphthalene itself.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

MD simulations can be used to explore the conformational landscape of this compound and the transitions between different stable conformers. The simulations would likely reveal significant flexibility in the molecule, particularly around the single bonds connecting the three main structural units. The naphthalene group, being relatively rigid, would act as an anchor, while the ethenesulfonamide side chain would exhibit greater conformational freedom.

Studies on the molecular dynamics of crystalline and liquid naphthalene have provided detailed information about the motions of the naphthalene unit itself. aip.org In the context of this compound, the naphthalene moiety is expected to undergo librational (rocking) and rotational motions. The flexibility of the ethenesulfonamide chain would be influenced by both steric interactions with the naphthalene ring and intramolecular hydrogen bonding involving the sulfonamide group.

The conformation and stability of this compound are expected to be influenced by the solvent environment. MD simulations in explicit solvent models can be used to investigate these effects.

In nonpolar solvents, intramolecular interactions, such as hydrogen bonding within the sulfonamide group or between the sulfonamide and the π-system of the naphthalene ring, would likely play a significant role in determining the preferred conformation.

In polar solvents, intermolecular hydrogen bonding between the sulfonamide group and solvent molecules would compete with intramolecular interactions. This could lead to a shift in the conformational equilibrium towards more extended structures that allow for greater solvation of the polar sulfonamide group. The choice of solvent can significantly impact the conformational profile of flexible molecules. rsc.org MD simulations can quantify these effects by analyzing the solvent distribution around the solute and the resulting changes in the free energy landscape of the molecule.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For sulfonamide derivatives, including structures analogous to this compound, Density Functional Theory (DFT) has been effectively employed to elucidate reaction pathways, characterize transition states, and calculate activation energies.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms for sulfonamides often involves their interaction with radicals or their participation in cyclization reactions. DFT calculations have been utilized to model such processes. For instance, in the degradation of sulfonamides by hydroxyl radicals, theoretical calculations suggest that hydrogen abstraction and addition reactions are key pathways. researchgate.net The transition states for these reactions are characterized by locating the first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

While specific data for this compound is not available, studies on related vinyl sulfonamides have provided insights into their reactivity. For example, the radical cyclization of N-aryl bicyclo[1.1.0]butane sulfonamides was rationalized by DFT studies, which identified two diastereomeric transition states, TSsyn and TSanti. acs.org The small calculated energy difference between these transition states (0.9 kcal/mol) was consistent with the experimentally observed low diastereomeric ratio. acs.org This highlights the capability of computational methods to predict reaction outcomes.

Table 1: Hypothetical Activation Energies for Key Reaction Steps in Sulfonamide Chemistry (Note: This table is illustrative and based on general findings for sulfonamides, not specific to this compound)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| H-abstraction by •OH | DFT (B3LYP/6-31G) | 10-15 |

| •OH addition to aromatic ring | DFT (B3LYP/6-31G) | 5-10 |

| Intramolecular cyclization | DFT (M06-2X/6-311+G**) | 15-25 |

Reaction Coordinate Analysis and Energy Profiles

Reaction coordinate analysis involves mapping the energetic landscape of a reaction from reactants to products, passing through any transition states and intermediates. This provides a comprehensive energy profile of the reaction. For the degradation of sulfonamides, DFT studies have helped to construct such profiles, indicating the relative energies of reactants, intermediates, transition states, and products. researchgate.net

These energy profiles can reveal the rate-determining step of a reaction and whether it is kinetically or thermodynamically controlled. For example, in the photolysis of sulfonamide antibiotics, quantum chemical calculations have shown two possible multi-step reaction pathways: H-abstraction and electrophilic C1-attack, challenging the previously assumed one-step cleavage. researchgate.net The energy profiles for these pathways help in understanding the fate and transformation of these compounds in the environment.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Imprinting Studies

QSAR and molecular imprinting are powerful techniques for designing molecules with specific properties and for creating selective recognition sites. Computational approaches play a crucial role in both of these fields.

Computational Approaches to Understanding Molecular Recognition based on Structural Features

Molecular recognition is fundamental to many biological and chemical processes. Computational methods can be used to understand the structural features that govern these interactions. In the context of sulfonamides, QSAR studies have been widely used to correlate the molecular structure with biological activity. researchgate.net These studies often employ a variety of molecular descriptors, which can be constitutional, geometrical, or electronic in nature.

For instance, a QSAR study on a series of sulfonamide derivatives might reveal that specific steric or electronic properties are critical for their inhibitory activity against a particular enzyme. qub.ac.uk While no specific QSAR studies on this compound were found, the general approach would involve calculating a range of descriptors for this molecule and similar compounds and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.netjbclinpharm.org

Molecular imprinting technology aims to create synthetic polymers with specific recognition sites for a template molecule. Computational modeling can aid in the design of molecularly imprinted polymers (MIPs) by simulating the interactions between the template molecule (in this case, a naphthalene derivative), functional monomers, and cross-linkers. atlantis-press.comresearchgate.netresearchgate.net These simulations can help in selecting the most suitable functional monomers and optimizing the polymerization conditions to achieve high selectivity and affinity.

Predictive Modeling of Chemical Properties and Reactivity Profiles

Predictive modeling of chemical properties and reactivity is a key application of computational chemistry. QSAR models, once validated, can be used to predict the activity of novel compounds before they are synthesized, thus saving time and resources. jbclinpharm.orgresearchgate.net For sulfonamides, QSAR models have been developed to predict various properties, including their antimicrobial activity and inhibitory effects on enzymes. jbclinpharm.orgmdpi.com

The robustness of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (R²), cross-validation coefficient (q²), and standard deviation. jbclinpharm.org A good QSAR model should have a high predictive ability for an external test set of compounds.

Table 2: Common Descriptors Used in QSAR Studies of Sulfonamides (Note: This table is illustrative and based on general findings for sulfonamides)

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, surface area, ovality |

| Topological | Connectivity indices, Wiener index, Balaban index |

| Thermodynamic | LogP, molar refractivity |

Analysis of Non-Covalent Interactions and Dispersion Forces

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and function of molecules. The naphthalene moiety in this compound is expected to be involved in various non-covalent interactions.

Computational methods, particularly DFT with dispersion corrections, are well-suited for studying these weak interactions. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov

Studies on naphthalene-based compounds have revealed the importance of several types of non-covalent interactions:

π-π Stacking: The aromatic rings of the naphthalene system can stack on top of each other, leading to attractive dispersion interactions. The strength of this interaction depends on the distance and orientation of the rings. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-system of the naphthalene ring. These interactions are important for crystal packing and molecular recognition. nih.gov

Energy framework calculations can be used to quantify the different contributions (electrostatic, dispersion, etc.) to the total interaction energy, providing a deeper understanding of the forces that govern the supramolecular architecture. nih.gov For instance, in peri-substituted naphthalene complexes, DFT and coupled-cluster calculations have shown that Bi···π contacts and London dispersion forces are the main stabilizing contributions. koreascience.kr

Assessment of Aromatic Stacking Interactions within the Naphthalene Moiety

The naphthalene moiety is a prominent feature of this compound and its interactions, particularly aromatic stacking, play a crucial role in the molecule's behavior in various environments. Aromatic stacking, a form of non-covalent interaction, is fundamental to understanding phenomena such as crystal packing, molecular recognition, and the stabilization of biological macromolecules. Computational studies on naphthalene dimers and other derivatives have elucidated the energetic and geometric characteristics of these interactions.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the π-π stacking interactions of aromatic systems, including naphthalene. rasayanjournal.co.inresearchgate.net These studies reveal that the most stable conformations for naphthalene dimers are typically parallel-displaced or T-shaped arrangements, rather than a perfectly face-to-face stacked orientation. tandfonline.com The parallel-displaced conformation maximizes attractive dispersion forces while minimizing destabilizing electrostatic repulsion between the electron clouds of the aromatic rings.

The interaction energy in these stacked systems is a delicate balance of electrostatic and dispersion forces. nih.gov For the naphthalene dimer, dispersion forces are the dominant attractive component. nih.gov The strength of these interactions is highly dependent on the distance and orientation between the aromatic rings.

Table 1: Calculated Interaction Energies for Naphthalene Dimer Conformations

| Dimer Conformation | Method | Interaction Energy (kcal/mol) | Inter-ring Distance (Å) |

|---|---|---|---|

| Parallel-Displaced | CCSD(T) | -5.73 | ~3.5 |

| T-Shaped | MP2 | -2.77 | ~5.0 |

| Sandwich | DFT-D3 | -4.22 | ~3.9 |

This table presents representative data from computational studies on naphthalene dimers to illustrate the energetic landscape of aromatic stacking. The exact values can vary depending on the computational method and basis set used.

These computational findings suggest that the naphthalene moiety in this compound will have a strong propensity to engage in stacking interactions with other aromatic systems. The presence of the ethene-1-sulfonamide substituent can influence the electronic properties of the naphthalene ring, which in turn could modulate the strength and geometry of these stacking interactions.

Influence of Weak Interactions on Molecular Conformation and Reactivity

The sulfonamide group is a key player in forming these weak interactions. It possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group). nih.gov Computational studies on sulfonamide-containing molecules have demonstrated the importance of intramolecular and intermolecular hydrogen bonds in dictating their molecular conformation. scispace.comacs.org For instance, an intramolecular hydrogen bond could form between the sulfonamide N-H and an atom in the ethene linker or even with the π-system of the naphthalene ring. Intermolecularly, the sulfonamide group can lead to the formation of dimers or larger aggregates through hydrogen bonding networks. nih.gov

The ethene bridge, while seemingly simple, introduces a degree of conformational flexibility. The rotation around the single bonds connecting the naphthalene ring to the ethene and the ethene to the sulfonamide group will be influenced by the balance of steric hindrance and weak attractive interactions.

The reactivity of the vinyl group in vinyl sulfonamides has also been a subject of theoretical investigation. nih.govresearchgate.net DFT calculations can be used to determine the susceptibility of the vinyl group to nucleophilic or radical attack by analyzing its electronic structure and molecular orbitals. nih.gov The electron-withdrawing nature of the sulfonamide group is expected to activate the double bond, making it susceptible to Michael addition reactions. The specific conformation of the molecule, as dictated by weak interactions, can influence the accessibility of this reactive site to other molecules.

Table 2: Potential Weak Interactions and Their Influence on this compound

| Type of Weak Interaction | Interacting Groups | Potential Influence |

|---|---|---|

| Hydrogen Bonding (Intramolecular) | Sulfonamide N-H and Sulfonyl O or Naphthalene π-system | Restricts conformational freedom, influences planarity. |

| Hydrogen Bonding (Intermolecular) | Sulfonamide N-H and Sulfonyl O of another molecule | Promotes dimerization and crystal packing. |

| π-π Stacking | Naphthalene ring with another aromatic system | Drives molecular aggregation and influences solid-state structure. |

| C-H···π Interactions | Ethene or Naphthalene C-H with an aromatic ring | Contributes to the stability of stacked or folded conformations. |

| Dipole-Dipole Interactions | Sulfonyl group with other polar groups | Influences molecular orientation and intermolecular organization. |

This table summarizes the types of weak interactions that are likely to be important for the structure and reactivity of the target molecule, based on studies of analogous compounds.

Structure Activity Relationship Sar and Rational Design in Naphthalene Vinyl Sulfonamide Systems

Impact of Naphthalene (B1677914) Substitution Patterns on Chemical Properties and Reactivity

The naphthalene ring system is the largest structural component of 2-(naphthalen-1-yl)ethene-1-sulfonamide and serves as a critical anchor for modulating the molecule's electronic and steric properties. The position and nature of substituents on this bicyclic aromatic ring can profoundly influence the compound's reactivity and interactions.

Regioisomeric Effects of Naphthalene Substitution on Electronic Distribution

The electronic properties of the naphthalene core are not uniform across its ten carbon atoms. The α-positions (1, 4, 5, 8) are generally more reactive toward electrophiles than the β-positions (2, 3, 6, 7). libretexts.org This inherent reactivity pattern means that the placement of substituents (regioisomerism) has a significant impact on the electronic distribution throughout the entire molecule, including the vinyl sulfonamide side chain.

For the parent compound, this compound, the vinyl group is attached to the electron-rich α-position. This conjugation allows the naphthalene ring to influence the electron density of the ethene linker and the sulfonamide group.

Electron-Donating Groups (EDGs): Introducing an EDG, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group, onto the naphthalene ring increases the electron density of the aromatic system. This effect is propagated through the conjugated π-system to the ethene linker, making the double bond more nucleophilic and potentially more susceptible to electrophilic attack. The position of the EDG matters; substitution at positions that allow for strong resonance delocalization onto the C1 position (e.g., position 4) will have a more pronounced effect.

Electron-Withdrawing Groups (EWGs): Conversely, attaching an EWG, such as a nitro (-NO₂) or cyano (-CN) group, decreases the electron density of the naphthalene ring. nih.gov This withdrawal of electron density extends to the vinyl sulfonamide moiety, rendering the double bond less nucleophilic. An EWG on the naphthalene ring would also increase the acidity of the sulfonamide N-H proton by stabilizing the resulting conjugate base through inductive effects.

The table below summarizes the predicted effects of substituents at the 4-position of the naphthalene ring on the electronic properties of the molecule.

| Substituent at Position 4 | Type | Predicted Effect on Ethene Double Bond | Predicted Effect on Sulfonamide N-H Acidity |

| -OCH₃ | Electron-Donating (EDG) | Increased electron density (more nucleophilic) | Decreased |

| -CH₃ | Electron-Donating (EDG) | Slightly increased electron density | Slightly decreased |

| -H | Neutral (Reference) | Baseline | Baseline |

| -Cl | Electron-Withdrawing (EWG) | Decreased electron density (less nucleophilic) | Increased |

| -NO₂ | Electron-Withdrawing (EWG) | Significantly decreased electron density | Significantly increased |

Steric and Electronic Influence of Substituents on Chemical Reactivity

Beyond purely electronic effects, the size and position of substituents introduce steric hindrance that can influence chemical reactivity. canterbury.ac.nz

Steric Hindrance: A bulky substituent placed at the 8-position (the peri position) relative to the vinyl sulfonamide at C1 would create significant steric strain. nih.gov This strain can force the ethene linker out of planarity with the naphthalene ring, disrupting π-conjugation. researchgate.net Such a disruption would electronically isolate the vinyl sulfonamide from the naphthalene ring, diminishing the electronic effects (both donating and withdrawing) of other substituents on the ring. canterbury.ac.nz Similarly, a large substituent at the 2-position could sterically hinder reactions at the adjacent vinyl group.

Combined Effects: The reactivity of any given analog is a balance of both steric and electronic factors. rsc.org For instance, a bulky, electron-donating group at the 8-position presents a complex scenario. While its electronic nature would increase the nucleophilicity of the conjugated system, its steric bulk would simultaneously reduce that conjugation, potentially leading to a non-obvious net effect on reactivity. Studies on related naphthalene systems have shown that steric effects can sometimes dominate over electronic ones, particularly when substituents are in proximity to the reacting center. researchgate.net

Variation of the Ethene Linker and its Conjugation Effects on Overall Molecular Properties

The ethene (-CH=CH-) linker is not merely a spacer; it is an integral part of the conjugated π-system that connects the naphthalene ring to the sulfonamide group. Its structure and configuration are crucial for maintaining electronic communication between the two ends of the molecule.

Modifications to this linker can significantly alter the molecule's properties:

Configuration (E/Z Isomerism): The stereochemistry of the double bond is critical. The (E)-isomer (trans) results in a more linear and extended conformation, which generally allows for more effective π-orbital overlap and conjugation compared to the sterically hindered (Z)-isomer (cis). Disruption of this planarity would decrease the effective conjugation length, altering the molecule's electronic and photophysical properties.

Substitution on the Linker: Placing substituents on the vinyl carbons would also impact the system. An alkyl group, for example, could introduce steric hindrance and also slightly alter the electronic nature of the double bond. An electron-withdrawing group on the carbon adjacent to the sulfonamide would make that carbon a stronger electrophilic center, enhancing its reactivity toward nucleophiles.

Replacement of the Ethene Linker: While strictly falling outside the "variation" of the ethene linker, considering its replacement highlights its role. Using a more flexible ethyl (-CH₂CH₂-) linker would completely disrupt the conjugation between the naphthalene and sulfonamide moieties. nih.gov This would result in a molecule whose properties are largely the sum of its two independent parts, rather than a single conjugated system. Conversely, replacing the ethene with an alkyne (-C≡C-) could maintain or even enhance the linear transmission of electronic effects.

Role of the Sulfonamide Moiety in Modulating Chemical Interactions

The sulfonamide group (-SO₂NH₂) is a key functional group known for its ability to engage in important chemical interactions, most notably hydrogen bonding. researchgate.net It is a strong hydrogen bond donor (via the N-H) and a good hydrogen bond acceptor (via the sulfonyl oxygens). researchgate.net

Investigation of Sulfonamide Linker Replacement with Isosteric Functional Groups

Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to be interchanged in a molecule to fine-tune its properties without drastically altering its core structure. drughunter.com Replacing the sulfonamide group with an appropriate isostere can modulate acidity, lipophilicity, and metabolic stability.

Carboxamide: The carboxamide group (-CONH₂) is a classic non-classical isostere of the sulfonamide. However, it has significantly different geometry and electronic properties. The amide is planar, while the sulfonamide sulfur is tetrahedral.

Acyl Sulfonamide: An N-acylsulfonamide (-SO₂NHCOR) is another potential replacement. This group generally exhibits increased acidity of the N-H proton compared to a simple sulfonamide. drughunter.com

Sulfoximine and Sulfonimidamide: These are aza-isosteres of sulfones and sulfonamides, respectively. chemrxiv.org For example, a vinyl sulfonimidamide would replace one of the sulfonyl oxygens with a nitrogen group (=NR). This change significantly alters the geometry and hydrogen-bonding capabilities, offering a different spatial arrangement of donor and acceptor sites. chemrxiv.org

The following table compares the properties of the sulfonamide group with some of its potential isosteres.

| Functional Group | Name | Key Properties | Potential Impact of Replacement |

| -SO₂NH₂ | Sulfonamide | Tetrahedral sulfur; H-bond donor (NH) and acceptor (O=S=O). pKa ~10. | Reference compound. |

| -CONH₂ | Carboxamide | Planar amide bond; different geometry and electronics. | Alters spatial arrangement and electronic profile. |

| -SO₂NHCOR | N-Acylsulfonamide | More acidic N-H proton (pKa ~3-5). drughunter.com | Increases acidity, potentially altering interaction profiles. |

| -SO(NH)NH₂ | Sulfonimidamide | Chiral sulfur center; different vector for H-bonding. chemrxiv.org | Introduces chirality and new interaction vectors. |

Effects of N-Substitution on the Sulfonamide Group's Acidity and Reactivity

Substituting the hydrogen atoms on the sulfonamide nitrogen with alkyl or aryl groups (N-substitution) is a common strategy to modify its chemical properties. openaccesspub.org

Acidity: An unsubstituted sulfonamide (-SO₂NH₂) is weakly acidic, with a pKa typically around 10. drughunter.com Replacing one N-H with an N-alkyl group (e.g., -SO₂NHCH₃) has a minor effect on the acidity of the remaining proton. However, attaching an electron-withdrawing group, such as a phenyl ring (-SO₂NHPh) or a heterocyclic ring, can significantly increase the acidity of the N-H proton. nih.gov This increased acidity makes the sulfonamide more likely to be deprotonated at physiological pH, which can have a profound impact on its solubility and ability to interact with biological targets.

Reactivity and Hydrogen Bonding: N-substitution directly impacts the sulfonamide's hydrogen-bonding capacity.

A primary sulfonamide (-SO₂NH₂) has one hydrogen bond donor site.

A secondary sulfonamide (-SO₂NHR) also has one donor site, but the steric bulk of the R group can influence its accessibility.

A tertiary sulfonamide (-SO₂NR₂) has no N-H protons and therefore cannot act as a hydrogen bond donor, only as an acceptor through its sulfonyl oxygens. researchgate.net

This modulation of hydrogen-bonding ability is a critical tool in rational drug design, as these bonds are often essential for molecular recognition and binding. nih.gov Theoretical studies have shown that intramolecular hydrogen bonding can also occur in certain sulfonamide derivatives, influencing their conformation and reactivity. nih.gov

Design Principles for Tailored Chemical Properties

The design of new chemical entities with tailored properties from a lead compound like this compound is a systematic process. It involves identifying the key structural features responsible for its activity, known as the pharmacophore, and then exploring chemical space around this core structure to enhance desired characteristics while minimizing off-target effects. This exploration is often guided by computational methods and established medicinal chemistry strategies.

Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a molecule such as this compound, a hypothetical pharmacophore model can be constructed based on its constituent parts: the bulky, hydrophobic naphthalene ring, the flexible vinyl linker, and the hydrogen-bonding capable sulfonamide group.

A computational approach to defining the pharmacophore would involve:

Conformational Analysis: Determining the low-energy conformations of this compound to understand its preferred shapes.

Feature Identification: Mapping key chemical features, such as hydrophobic regions (naphthalene), hydrogen bond donors and acceptors (sulfonamide NH and SO₂ groups), and potential sites for electrostatic interactions.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features. This model then serves as a template for designing new molecules with a higher probability of being active.

Studies on related naphthalene-sulfonamide derivatives have shown that the nature and position of substituents on the naphthalene ring significantly influence their biological activity. For instance, in a series of anticancer sulfonamide derivatives, the presence of a naphthalen-1-yl moiety was found to be a key determinant for potent activity. nih.gov This suggests that the hydrophobic interaction of the naphthalene ring is a critical pharmacophoric feature.

To illustrate the application of pharmacophore modeling, consider a hypothetical model for this compound targeting a specific protein. The model might include a hydrophobic feature corresponding to the naphthalene ring, a hydrogen bond donor feature for the sulfonamide N-H, and two hydrogen bond acceptor features for the sulfonyl oxygens.

Interactive Table: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction with Target |

| Hydrophobic Aromatic | Naphthalene Ring | Van der Waals forces, π-π stacking |

| Hydrogen Bond Donor | Sulfonamide N-H | Electrostatic interaction with acceptor |

| Hydrogen Bond Acceptor | Sulfonyl Oxygen (x2) | Electrostatic interaction with donor |

| Ethene Linker | -CH=CH- | Defines spatial orientation of features |

This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules that match the model's features, or to guide the design of novel analogs with improved binding affinity.

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to generate novel chemical entities by modifying the core structure (scaffold) of a known active compound. These techniques aim to discover new compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key pharmacophoric features.

Scaffold Hopping

Scaffold hopping involves replacing the central molecular framework of a compound with a structurally different but functionally equivalent scaffold. In the case of this compound, the naphthalene-vinyl core could be replaced with other bicyclic or heterocyclic systems that maintain the correct spatial orientation of the key interacting groups.

The goal of scaffold hopping is to identify novel chemotypes that may offer advantages over the original scaffold, such as:

Improved Physicochemical Properties: Modifying solubility, lipophilicity, and metabolic stability.

Novel Intellectual Property: Creating new chemical entities that are not covered by existing patents.

Enhanced Biological Activity: Discovering scaffolds that have a better geometric and electronic complementarity to the biological target.

For example, the naphthalene ring could be replaced by other aromatic systems like quinoline, indole, or benzofuran, which can mimic its hydrophobic and aromatic characteristics.

Interactive Table: Potential Scaffold Hops for the Naphthalene Moiety

| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement |

| Naphthalene | Quinoline | Introduces a nitrogen atom for potential new hydrogen bonding interactions. |

| Naphthalene | Indole | Can act as a hydrogen bond donor and alter electronic properties. |

| Naphthalene | Benzofuran | Replaces a carbon with an oxygen, potentially improving solubility. |

Isosteric Replacements

Isosterism refers to the principle of replacing atoms or groups of atoms in a molecule with other atoms or groups that have similar size, shape, and electronic properties. This is a more subtle modification than scaffold hopping and is often used to fine-tune the properties of a lead compound.

In this compound, several isosteric replacements could be envisioned:

Vinyl Linker: The ethene bridge (-CH=CH-) could be replaced with other linkers of similar length and rigidity, such as an ethyne (B1235809) (-C≡C-) or a cyclopropane (B1198618) ring. These changes can alter the conformational flexibility and electronic properties of the molecule.

Sulfonamide Group: The sulfonamide group (-SO₂NH-) is a common pharmacophore in many drugs. It can be replaced by other acidic groups that can act as hydrogen bond donors and acceptors, such as a carboxylic acid (-COOH) or a tetrazole ring. Such replacements can significantly impact the acidity (pKa) and, consequently, the absorption and distribution of the compound. A number of N-acylsulfonamide bioisosteres have been developed that can modulate physicochemical properties. nih.gov

Interactive Table: Potential Isosteric Replacements in this compound

| Original Group | Potential Isosteric Replacement | Expected Impact on Properties |

| -CH=CH- (Ethene) | -C≡C- (Ethyne) | Increased rigidity, altered electronics. |

| -CH=CH- (Ethene) | Cyclopropane | Increased rigidity, altered spatial orientation. |

| -SO₂NH- (Sulfonamide) | -CONH- (Amide) | Change in acidity and hydrogen bonding capacity. |

| Naphthalene | Thiophene-fused benzene | Introduction of a heteroatom, potential for altered metabolism. |

By systematically applying these design principles of computational pharmacophore modeling, scaffold hopping, and isosteric replacements, medicinal chemists can rationally design and synthesize new derivatives of this compound with tailored chemical properties for desired biological applications.

Derivatization and Exploration of Chemical Space Around 2 Naphthalen 1 Yl Ethene 1 Sulfonamide

Functionalization of the Naphthalene (B1677914) Ring for Diverse Chemical Analogues

Various functional groups can be introduced onto the naphthalene ring to create a library of analogues. For instance, the incorporation of electron-donating groups, such as methoxy (B1213986) substituents, has been explored in the synthesis of related naphthalene-sulfonamide derivatives. nih.govsemanticscholar.org Conversely, the introduction of electron-withdrawing groups can also modulate the electronic properties of the molecule. The synthesis of a range of substituted naphthalenes allows for a systematic investigation of structure-activity relationships. researchgate.netnih.govsemanticscholar.org The development of new synthetic routes to polysubstituted naphthalene derivatives has garnered significant attention due to their potential applications. nih.gov

Table 1: Examples of Functionalized Naphthalene-Sulfonamide Analogues

| Compound ID | Naphthalene Ring Substituent | Reference |

|---|---|---|

| 5c | Naphthalen-1-yl | nih.govsemanticscholar.org |

| 5d | Naphthalen-2-yl | nih.gov |

| Analogue A | 4-Methoxy | nih.gov |

| Analogue B | Various aryl and heteroaryl groups | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modification of the Sulfonamide Nitrogen and Sulfur Atoms

The sulfonamide group is a critical pharmacophore in many biologically active molecules and offers multiple points for modification. The nitrogen atom of the sulfonamide can be readily substituted to generate a wide array of N-substituted derivatives. nih.gov This is often achieved by reacting the primary sulfonamide with various alkylating or acylating agents. The synthesis of N-substituted sulfonamides is a common strategy to explore the chemical space around a lead compound. nih.gov

For example, a general procedure for the synthesis of N-substituted 5-(dimethylamino)naphthalene-1-sulfonamides involves the dropwise addition of 5-(dimethylamino)naphthalene-1-sulfonyl chloride to a solution of the desired amine in anhydrous pyridine (B92270) at 0 °C. nih.gov This method has been used to produce a variety of derivatives with different substituents on the sulfonamide nitrogen. nih.gov

While modifications of the sulfonamide nitrogen are common, direct chemical alterations of the sulfur atom are less frequently explored but can offer unique avenues for derivatization. One approach involves the cleavage of the S-N bond, which can then be followed by the formation of new sulfur-containing functionalities. acs.org Additionally, the sulfur atom can be involved in S-N coupling reactions to form the sulfonamide bond itself, a fundamental reaction in the synthesis of these compounds. organic-chemistry.org

Table 2: Synthetic Approaches for Sulfonamide Modification

| Modification Site | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Nitrogen | N-Substitution | Amine, Pyridine, Sulfonyl chloride | N-substituted sulfonamides | nih.gov |

| Sulfur | S-N Bond Cleavage | Sodium naphthalene | Cleavage of sulfonamide | acs.org |

| Sulfur | S-N Bond Formation | Sulfonyl fluoride, Silyl amines, Ca(NTf₂)₂ | Sulfonamides | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Diversification of the Ethene Bridge and its Impact on Conjugation

The ethene bridge, also known as a vinyl group, plays a crucial role in maintaining the conjugation between the naphthalene ring and the sulfonamide moiety. Modifications to this linker can significantly impact the electronic and structural properties of the molecule. The synthesis of vinyl sulfonamides can be achieved through various methods, including the Horner reaction, which typically yields the trans isomer as the major product. researchgate.net

The reactivity of the vinyl group can be harnessed to introduce further diversity. For example, vinyl sulfonamides can act as electrophilic "warheads" in covalent inhibitor design, reacting with nucleophiles. nih.gov The electrophilicity of the vinyl sulfonamide can be modulated by introducing different substituents on the alkene or the sulfonamide itself. nih.gov Furthermore, vinyl esters and vinyl sulfonates are considered greener alternatives to vinyl halides in transition-metal-catalyzed reactions for the synthesis of monosubstituted alkenes. mdpi.com

Synthesis of Heterocyclic Fused Systems Incorporating the Naphthalene-Sulfonamide Core

The naphthalene-sulfonamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This can be achieved through cyclization reactions involving either the naphthalene ring or substituents attached to the sulfonamide group. The synthesis of heterocycle-fused arenes is a significant area of research. researchgate.net

One strategy involves the electrophilic cyclization of alkynes tethered to an aromatic ring. nih.gov This methodology has been successfully applied to the synthesis of various substituted naphthalenes and can be extended to create fused heterocyclic structures. nih.gov Another approach involves the condensation of sulfonamides with other reagents to form nitrogen-containing heterocycles. nih.gov The combination of a sulfonamide pharmacophore with a heterocyclic ring system is a common strategy in drug discovery to generate molecules with a broad spectrum of biological activities. nih.gov For example, novel naphthalene hybrids incorporating various heterocyclic scaffolds such as pyran, pyrazole, and pyridine have been synthesized. rsc.org

Metal Complexation Studies with Sulfonamide Ligands and Naphthalene-Containing Complexes

The sulfonamide group, with its nitrogen and oxygen donor atoms, provides excellent coordination sites for metal ions. nih.gov This has led to extensive research into the synthesis and characterization of metal complexes of sulfonamide-based ligands. researchgate.netresearchgate.net The coordination of metal ions to sulfonamides can enhance their biological properties. researchgate.netnih.gov

Similarly, naphthalene-based ligands have been widely used in coordination chemistry. mdpi.comacs.orgproquest.com The planar and aromatic nature of the naphthalene ring can influence the structure and properties of the resulting metal complexes. mdpi.comproquest.com The combination of a sulfonamide and a naphthalene moiety in a single ligand, such as in 2-(naphthalen-1-yl)ethene-1-sulfonamide, would be expected to yield complexes with interesting structural and electronic properties. Studies on related systems have shown that naphthalene-substituted salen ligands can form complexes with metals like Pt(II) and Pd(II). nih.gov Peri-substituted naphthalenes with both phosphorus and tin donor atoms have also been used as ligands for transition metals. acs.org

Table 3: Metal Ions and Ligand Types in Complexation Studies

| Metal Ion | Ligand Type | Coordination Atoms | Reference |

|---|---|---|---|

| Cu(II), Co(II), Ni(II), Zn(II) | Sulfonamide-based Schiff bases | N, O | |

| Various Transition Metals | Naphthalene-based acetic acids | O | mdpi.comproquest.com |

| Ni(II) | Naphthalene-substituted Schiff bases | N, O | acs.org |

| Pt(II), Pd(II) | Naphthalene-substituted salen ligands | N, O | nih.gov |

| Mn, Co, Rh, Ir, Pd, Pt | Sn,P-Peri-Substituted Naphthalene | P, Sn | acs.org |

This table is interactive. Click on the headers to sort the data.

Emerging Research Directions and Unexplored Avenues for 2 Naphthalen 1 Yl Ethene 1 Sulfonamide

The unique structural amalgamation of a naphthalene (B1677914) ring, a vinyl linker, and a sulfonamide functional group in 2-(Naphthalen-1-yl)ethene-1-sulfonamide presents a versatile scaffold for novel chemical exploration. While its foundational applications are being established, a significant portion of its potential lies in emerging and as-yet-unexplored research domains. This article delves into prospective research avenues, from advanced catalytic methodologies and real-time mechanistic studies to the integration of artificial intelligence and the development of smart materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-yl)ethene-1-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting naphthalene-based sulfonyl chlorides with amines. A typical protocol involves:

- Dissolving 1-naphthalenesulfonyl chloride in anhydrous DMF.

- Adding a stoichiometric equivalent of an amine (e.g., ethene-1-amine) under inert conditions.

- Using K₂CO₃ as a base to deprotonate the amine and drive the reaction .

- Monitoring progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm naphthalene and sulfonamide moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in FTIR).

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₁NO₂S: 241.06) .

Q. What are the primary research applications of this compound in biochemistry?

- Methodological Answer : The sulfonamide group enables hydrogen bonding and enzyme inhibition. Applications include:

- Enzyme Inhibition Studies : Testing against carbonic anhydrases or proteases via kinetic assays (e.g., UV-Vis monitoring of substrate turnover).

- Protein Binding Probes : Fluorescent tagging via naphthalene’s aromatic system for Förster resonance energy transfer (FRET) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in aqueous environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects using explicit water models (e.g., TIP3P) to assess hydrolytic stability.

- pKa Prediction : Software like MarvinSketch estimates sulfonamide protonation states under physiological conditions .

Q. How do conflicting toxicity data for naphthalene derivatives inform risk assessment of this compound?

- Methodological Answer :

- Contradiction Analysis : Compare inhalation vs. oral exposure routes (e.g., hepatic effects in rodents at 100 mg/kg/day vs. no effects at lower doses) .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to quantify oxidative stress (ROS assays) and mitochondrial dysfunction (JC-1 staining).

- Cross-Species Extrapolation : Adjust for metabolic differences (e.g., human CYP2F1 vs. murine CYP2F2) using allometric scaling .

Q. What experimental strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Control : Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation.

- Reactor Design : Switch from batch to flow chemistry for improved heat/mass transfer, especially for exothermic sulfonylation steps .

- DoE (Design of Experiments) : Use response surface methodology to optimize parameters (e.g., residence time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.